REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCN(CC)CC.[C:27](O)([C:29]([F:32])([F:31])[F:30])=O.[NH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.C(Cl)(Cl)(Cl)[Cl:42]>>[F:30][C:29]([F:32])([F:31])[C:27]([Cl:42])=[N:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum and hexane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The precipitates (Ph3PO and Ph3P)
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=NC1=CC=CC=C1)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |